1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid
Description
Historical Context and Development
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid (CAS: 521985-24-0) emerged as a critical intermediate in pharmaceutical and materials science research during the early 21st century. Initial synthetic routes for pyrrolo[2,3-b]pyridine derivatives were reported in the 1960s, but the incorporation of boronic acid functionality gained prominence after the widespread adoption of Suzuki-Miyaura cross-coupling reactions in the 1990s. The compound’s development accelerated post-2010, driven by its utility in constructing kinase inhibitors targeting fibroblast growth factor receptors (FGFRs). Key milestones include:
The compound’s synthesis typically involves regioselective functionalization of the pyrrolo[2,3-b]pyridine core, followed by palladium-catalyzed borylation.
Significance in Heterocyclic Chemistry
This compound exemplifies the convergence of two privileged structural motifs:
- Pyrrolo[2,3-b]pyridine : A nitrogen-rich heterocycle with:
- Boronic Acid : A versatile functional group that:
This dual functionality enables applications in:
Classification within Boronic Acid Derivatives
This compound belongs to the aryl boronic acid subclass, distinguished by:
Its unique electronic profile arises from the electron-deficient pyrrolopyridine core, which modulates boronic acid reactivity while maintaining compatibility with transition metal catalysts.
Overview of Pyrrolopyridine Scaffold
The pyrrolo[2,3-b]pyridine system (7-azaindole) exhibits:
Structural Features
- Bicyclic framework with fused pyrrole and pyridine rings
- Three reactive positions for functionalization (2-, 3-, and 5-positions)
- Dipole moment of 2.1 D, enhancing solubility in polar solvents
Key Derivatives
| Position | Common Modifications | Applications |
|---|---|---|
| 3- | Boronic acids, halogens | Cross-coupling reactions |
| 5- | Aryl groups, amines | Kinase inhibition |
| 1- | Methyl, tosyl groups | N-protection strategies |
The scaffold’s planarity and hydrogen-bonding capacity make it a bioisostere for purine nucleobases, explaining its prevalence in kinase-targeted therapeutics.
Properties
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-5-7(9(12)13)6-3-2-4-10-8(6)11/h2-5,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKPJMHERWBRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=CC=N2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677987 | |
| Record name | (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521985-24-0 | |
| Record name | (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid typically follows a multi-step approach:
- Construction of the pyrrolo[2,3-b]pyridine core.
- Selective methylation at the nitrogen (N-1) position.
- Introduction of the boronic acid functionality at the 3-position.
This sequence ensures regioselectivity and functional group compatibility for downstream applications such as Suzuki coupling.
Preparation of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine scaffold is commonly synthesized via a reductive cyclization of alkynyl aminopyridines. For example:
- Starting from 5-bromo-3-iodo-2-aminopyridine, a Sonogashira coupling with trimethylsilylacetylene produces an alkynyl intermediate.
- This intermediate undergoes reductive ring closure using a strong base such as potassium tert-butoxide, yielding the pyrrolo[2,3-b]pyridine core with a bromine substituent at the 5-position.
N-Methylation at the 1-Position
Selective methylation of the pyrrole nitrogen (N-1) is achieved by:
- Treating the pyrrolo[2,3-b]pyridine core with sodium hydride (NaH) to deprotonate the nitrogen.
- Subsequent reaction with methyl iodide (MeI) introduces the methyl group, yielding 1-methyl-1H-pyrrolo[2,3-b]pyridine.
This step is critical to obtain the N-methylated derivative, which often exhibits improved biological properties.
Introduction of the Boronic Acid Group at the 3-Position
The key step for preparing this compound involves installing the boronic acid group at the 3-position. This is typically accomplished via:
- Halogenation (e.g., iodination or bromination) at the 3-position of the N-methylated pyrrolo[2,3-b]pyridine.
- Subsequent palladium-catalyzed borylation using bis(pinacolato)diboron or related boron reagents.
An example reaction:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Halogenation | N-Iodosuccinimide (NIS) in an appropriate solvent | 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine |
| 2. Borylation | Pd catalyst (e.g., Pd(dppf)Cl2), bis(pinacolato)diboron, base (e.g., KOAc), solvent (e.g., dioxane), 80 °C under N2 | This compound pinacol ester |
| 3. Deprotection | Acidic or basic hydrolysis to remove pinacol protecting group | This compound |
This method is widely used due to its high regioselectivity and yield.
Representative Experimental Procedure (Adapted from Patent WO2006063167A1)
- A suspension of 5-bromo-1H-pyrrolo[2,3-b]pyridine (5.00 g, 25.4 mmol) is treated with [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.04 g, 1.27 mmol) in a dioxane/water mixture under nitrogen atmosphere.
- Potassium carbonate (10.5 g, 76.1 mmol) and phenylboronic acid (3.70 g, 30.5 mmol) are added, and the mixture is heated at 80 °C for several hours.
- After cooling, the mixture is acidified, extracted, and purified through ion-exchange resin treatment to isolate the boronic acid derivative.
- The product is further purified by washing with ammonia in methanol to release the boronic acid.
This procedure demonstrates the use of palladium-catalyzed Suzuki-Miyaura coupling and ion-exchange purification to obtain high-purity boronic acid derivatives.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-bromo-3-iodo-2-aminopyridine | Sonogashira coupling with trimethylsilylacetylene, Pd catalyst | Alkynyl aminopyridine | 70-85 | Precursor to pyrrolo[2,3-b]pyridine |
| 2 | Alkynyl aminopyridine | K^tBuO, reductive cyclization | Pyrrolo[2,3-b]pyridine core | 65-80 | Base choice affects yield |
| 3 | Pyrrolo[2,3-b]pyridine | NaH, MeI | 1-Methyl-1H-pyrrolo[2,3-b]pyridine | 75-90 | Selective N-methylation |
| 4 | 1-Methyl-1H-pyrrolo[2,3-b]pyridine | NIS (iodination) | 3-iodo derivative | 60-75 | Halogenation at 3-position |
| 5 | 3-iodo derivative | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, dioxane, 80 °C | Boronic acid pinacol ester | 70-85 | Pd-catalyzed borylation |
| 6 | Boronic ester | Acidic/basic hydrolysis | This compound | 80-90 | Deprotection to free boronic acid |
Research Findings and Applications
- The boronic acid derivatives of 1-methyl-pyrrolo[2,3-b]pyridine serve as versatile intermediates for Suzuki coupling to introduce diverse substituents at the 3-position.
- These compounds have been optimized as inhibitors of adaptor-associated kinase 1 (AAK1), showing antiviral activity against dengue and Ebola viruses.
- The synthetic methods allow for structural modifications that improve biological activity and pharmacokinetic properties.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various hydrogenated forms.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid is utilized as a building block for synthesizing various bioactive compounds. Its boronic acid moiety enhances reactivity, making it valuable for developing new pharmaceuticals. Research has shown that derivatives of this compound exhibit promising anticancer properties, particularly against fibroblast growth factor receptors (FGFRs) which are implicated in several cancers .
Key Findings:
- Compounds derived from this scaffold have demonstrated significant inhibitory activity against FGFRs, with IC50 values indicating potent effects on cancer cell lines such as MDA-MB-231 and MCF-7 .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Studies indicate that it can effectively inhibit the activity of specific protein kinases involved in tumor progression. For instance, it has been reported to inhibit the insulin-like growth factor receptor (IGF-1R), which is crucial in oncology treatments .
Case Studies:
- A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for their ability to inhibit TNIK (TRAF2 and NCK interacting kinase), showing potential for immunotherapeutic applications by reducing IL-2 secretion in T-cells .
Industrial Applications
In addition to its medicinal uses, this compound serves as a catalyst in various industrial chemical reactions. Its ability to facilitate Suzuki coupling reactions makes it a valuable intermediate in synthesizing complex organic molecules used in pharmaceuticals and materials science .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Drug Development | Potent FGFR inhibitors with IC50 values < 10 nM |
| Enzyme Inhibition | TNIK Inhibition | Significant reduction in IL-2 secretion |
| Industrial Chemistry | Catalysis in Organic Synthesis | Effective in Suzuki coupling reactions |
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid involves its interaction with specific molecular targets. In the context of cancer research, it acts as an inhibitor of FGFRs. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis of cancer cells.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-boronic Acid
- Structure : Features a Boc-protected nitrogen instead of a methyl group.
- Molecular Weight : 262.07 g/mol (vs. 187.01 for the methyl analog) .
- Reactivity : The Boc group enhances solubility in organic solvents but requires deprotection for further coupling, unlike the methyl group, which is stable under cross-coupling conditions .
- Applications : Used in peptide coupling and protected intermediate synthesis .
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic Acid
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
- Structure : Bromine substituent at the 5-position instead of boronic acid.
- Applications : Serves as a precursor for further functionalization (e.g., Suzuki coupling to introduce boronic acid) .
- Biological Activity : Less active in kinase inhibition compared to the boronic acid derivative, highlighting the critical role of the boronic acid group in target binding .
Functional Group Impact on Activity
Boronic Acid Position
Biological Activity
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a boronic acid functional group attached to a pyrrolo-pyridine scaffold. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 175.99 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
Kinase Inhibition
Research indicates that this compound acts as a potent inhibitor of various kinases. Kinases are critical for numerous cellular processes, including growth and metabolism. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer.
Case Study: Inhibition of JAK2 Kinase
In a study focusing on JAK2 (Janus kinase 2), a crucial target in hematopoietic malignancies, this compound demonstrated significant inhibitory activity. The compound was tested against cell lines harboring the V617F mutation, showing promising results in reducing cell proliferation and inducing apoptosis in these malignancies .
The mechanism by which this compound exerts its biological effects primarily involves its interaction with ATP-binding sites on kinases. By mimicking ATP, the compound competes for binding sites, thereby inhibiting the kinase activity essential for tumor growth.
Table 2: Biological Activities and Targets
| Biological Activity | Target Kinase | IC50 (µM) |
|---|---|---|
| JAK2 Inhibition | JAK2 | 0.25 |
| FLT3 Inhibition | FLT3 | 0.15 |
| VEGFR Inhibition | VEGFR | 0.30 |
Pharmacodynamics and Pharmacokinetics
Studies have indicated that the pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics. The compound exhibits moderate bioavailability and is metabolized primarily in the liver.
Safety and Toxicology
Early toxicity studies have shown that at therapeutic doses, the compound has a favorable safety profile. However, further studies are necessary to establish long-term safety and potential side effects.
Q & A
Q. What are the common synthetic routes to 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid, and how are intermediates characterized?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling. For example, a nitro-substituted precursor (e.g., 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine) undergoes coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/EtOH/H₂O solvent systems at 90–105°C . After coupling, intermediates like 3-amino-pyrrolo[2,3-b]pyridines are generated via hydrogenation with Raney Nickel, though they require immediate derivatization (e.g., acylation with nicotinoyl chloride) due to instability . Characterization involves ¹H/¹³C NMR (e.g., δ 8.89 ppm for heteroaromatic protons) and HRMS for mass confirmation .
Q. What purification methods are effective for isolating 1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives?
Flash column chromatography with gradients of dichloromethane/ethyl acetate (90:10) or dichloromethane/methanol (98:2 to 90:10) is widely used to isolate intermediates and final products . For unstable intermediates like 3-amino derivatives, rapid derivatization (e.g., acylation) followed by precipitation with NaOH is critical to avoid decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrrolo[2,3-b]pyridine functionalization be addressed?
Regioselectivity in cross-coupling reactions depends on precursor design and catalyst selection. For example, bromination at the 5-position of the pyrrolo[2,3-b]pyridine core directs coupling to the 3-boronic acid site . Computational modeling (e.g., DFT studies) predicts electron density distribution to guide substituent placement, while steric effects from bulky groups (e.g., 1-methyl) can suppress unwanted side reactions .
Q. What strategies mitigate instability of 3-amino-pyrrolo[2,3-b]pyridine intermediates?
3-Amino intermediates degrade rapidly under ambient conditions. Immediate acylation with reagents like nicotinoyl chloride in pyridine/THF stabilizes the structure . Alternatively, in situ reduction of nitro groups (using H₂/Raney Nickel) followed by one-pot acylation minimizes exposure to degradative conditions .
Q. How do substituents influence the reactivity of pyrrolo[2,3-b]pyridine boronic acids in cross-coupling?
Electron-withdrawing groups (e.g., nitro at C3) enhance boronic acid reactivity by polarizing the boron-carbon bond, improving coupling efficiency with aryl halides . Steric hindrance from bulky substituents (e.g., 1-methyl) can reduce reaction rates but improve regioselectivity. Solvent systems (e.g., dioxane/H₂O at 105°C) and microwave-assisted heating are employed to overcome kinetic barriers .
Q. What analytical methods resolve contradictions in spectroscopic data for pyrrolo[2,3-b]pyridine derivatives?
Conflicting NMR signals (e.g., overlapping aromatic protons) are resolved using 2D NMR techniques (COSY, HSQC) . For example, HSQC correlates δ 8.89 ppm (¹H) with 148.87 ppm (¹³C) to confirm heteroaromatic assignments. LC-MS with high-resolution mass accuracy (±0.3 ppm) validates molecular formulas, while X-ray crystallography definitively resolves structural ambiguities .
Q. How can computational tools predict the biological activity of pyrrolo[2,3-b]pyridine derivatives?
Docking studies (e.g., AutoDock Vina) model interactions with kinase domains, leveraging the compound’s planar heteroaromatic core for ATP-binding site targeting . QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity, guiding rational design of analogs with enhanced potency .
Methodological Considerations
Q. What protocols optimize yields in multi-step syntheses of pyrrolo[2,3-b]pyridine derivatives?
- Step 1 : Bromination at C5 using N-iodosuccinimide (NIS) in acetone achieves >90% yield .
- Step 2 : Suzuki coupling with 3,4-dimethoxyphenylboronic acid under Pd catalysis (105°C, 12 h) .
- Step 3 : Nitro reduction (H₂/Raney Nickel, 3–4 h) followed by immediate acylation .
Yields drop significantly (~36%) if intermediates are not stabilized .
Q. How are boronic acid impurities detected and removed during synthesis?
HPLC with UV detection at 254 nm identifies unreacted boronic acids. Trituration with cold ethanol or aqueous NaOH precipitates impurities, while size-exclusion chromatography (Sephadex LH-20) isolates the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
